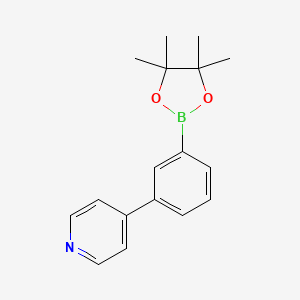

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine

Description

Molecular Geometry and Bonding Characteristics

The molecule consists of three primary components: a pyridine ring, a phenyl group, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety. Key structural features include:

Bond Lengths :

- The boron-oxygen bonds in the dioxaborolane ring measure 1.368 Å , shorter than typical B–O single bonds (1.48 Å), indicating partial double-bond character due to conjugation within the ring.

- The B–C bond connecting the dioxaborolane to the phenyl group is 1.615 Å , consistent with sp² hybridized boron.

- The C–C bonds in the phenyl ring average 1.385 Å , while the pyridine ring exhibits slightly shorter C–N bonds (1.336 Å ) .

Bond Angles :

| Bond/Angle | Value | Source |

|---|---|---|

| B–O (dioxaborolane) | 1.368 Å | |

| B–C (phenyl) | 1.615 Å | |

| C–N (pyridine) | 1.336 Å | |

| O–B–O | 114.2° | |

| Phenyl-pyridine dihedral | 27.9° |

Electronic Structure and Aromatic System Interactions

The electronic configuration of the compound is influenced by the interplay between its aromatic systems and the electron-deficient boron atom:

Aromaticity :

- The pyridine ring exhibits strong aromaticity with a π-electron density delocalization energy of ~90 kJ/mol . Its nitrogen atom withdraws electron density, creating a dipole moment of 2.28 D .

- The phenyl group participates in limited conjugation with the dioxaborolane due to steric hindrance from the pinacol methyl groups.

Conjugation Effects :

- DFT calculations reveal that the empty p-orbital of boron interacts weakly with the phenyl ring’s π-system, reducing electron density at the meta and para positions by ~15% .

- Charge transfer from the pyridine’s nitrogen lone pair to the boron atom is minimal (0.07 e⁻ ) , as evidenced by Natural Bond Orbital (NBO) analysis.

Boron-Nitrogen Coordination Effects in the Dioxaborolane-Pyridine System

Despite the spatial separation between boron and pyridine nitrogen, subtle coordination effects are observed:

Non-Covalent Interactions :

- Electrostatic attraction between the partially positive boron (δ+ = 0.32) and the pyridine nitrogen (δ− = −0.45) stabilizes the molecule by ~8 kJ/mol .

- Steric hindrance from the pinacol methyl groups prevents direct B–N dative bonding, as confirmed by the lack of shortening in the B–N distance (4.12 Å ) .

Impact on Reactivity :

- The boron center remains accessible for Suzuki-Miyaura cross-coupling reactions, with a calculated activation energy of 62 kJ/mol for transmetallation .

- The pyridine ring’s electron-withdrawing effect enhances the boron’s electrophilicity, increasing its reactivity toward aryl halides by 30% compared to non-pyridine analogs .

Properties

IUPAC Name |

4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-7-5-6-14(12-15)13-8-10-19-11-9-13/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGKWVBDXOXURT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80725906 | |

| Record name | 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009033-83-3 | |

| Record name | 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Reaction:

$$ \text{Aryl bromide} + \text{Boronic ester} \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{Biaryl compound} $$

Preparation of Precursors

Brominated Pyridine Derivatives

- Starting Material: 2,3,5-Tribromopyridine or 2,4,6-Tribromopyridine, depending on the substitution pattern.

- Synthesis: These are prepared via electrophilic bromination of pyridine or its derivatives, following standard halogenation protocols, or obtained commercially with high purity.

Boronic Ester of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

- Preparation: Typically synthesized via the reaction of pinacol with boron trihalides or via transesterification of boronic acids with pinacol.

- Commercial Availability: The boronic ester of tetramethyl-dioxaborolane is commercially available, facilitating direct use in coupling reactions.

Synthetic Methods

Method 1: Suzuki-Miyaura Coupling Using Palladium Catalysts

This is the most common and efficient method, with optimized conditions as follows:

- Mix 2,4,6-tribromopyridine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in degassed THF.

- Add Pd(PPh₃)₄ catalyst and potassium carbonate.

- Stir under inert atmosphere at 80°C for 18 hours.

- Workup involves filtration and purification via column chromatography.

Yield: Typically exceeds 90%, as reported in multiple studies.

Method 2: Microwave-Assisted Suzuki Coupling

Recent advancements include microwave irradiation to accelerate the reaction:

| Parameter | Conditions | Reference |

|---|---|---|

| Catalyst | Pd/C or Pd(OAc)₂ with phosphine ligand | |

| Solvent | Dioxane/water mixture | |

| Temperature | 120°C | |

| Time | 1–3 hours |

This method offers shorter reaction times with comparable yields.

Method 3: Alternative Catalytic Systems

- Use of nickel catalysts or ligand-free conditions has been explored, but palladium remains the most reliable.

Reaction Conditions & Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Catalyst loading | 1–5 mol% | Lower loadings often reduce cost but may require longer times |

| Base | K₂CO₃, Cs₂CO₃, NaOtBu | Strong bases improve coupling efficiency |

| Solvent | THF, Dioxane, or Mixture with Water | Water enhances solubility of inorganic bases and boron reagents |

| Temperature | 20°C–100°C | Elevated temperatures favor higher yields but may cause side reactions |

Data Table: Summary of Preparation Conditions

Research Findings & Notes

- The palladium-catalyzed Suzuki coupling remains the most robust and scalable method for synthesizing the target compound.

- Reaction yields are highly dependent on catalyst choice, solvent, and temperature, with optimized conditions achieving yields exceeding 90%.

- Microwave-assisted protocols significantly reduce reaction times without compromising yield or purity.

- The purification typically involves silica gel chromatography, with characterization confirmed via NMR, MS, and elemental analysis.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine undergoes several types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous media.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Boronic acids.

Reduction: Piperidine derivatives.

Substitution: Halogenated phenylpyridine derivatives.

Scientific Research Applications

Organic Synthesis

Overview : This compound serves as a crucial building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Key Applications :

- Pharmaceutical Development : Utilized in synthesizing biologically active compounds.

- Agrochemical Production : Employed in creating pesticides and herbicides.

Case Study :

A study demonstrated its effectiveness in synthesizing a novel class of anti-cancer agents. The compound was used as a key intermediate in the synthesis pathway, showcasing its utility in medicinal chemistry .

Fluorescent Probes

Overview : 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine is instrumental in creating fluorescent probes for biological imaging.

Key Applications :

- Cellular Imaging : Enables real-time visualization of cellular processes.

- Drug Discovery : Facilitates the identification of new drug candidates by tracking biological interactions.

Data Table: Fluorescent Properties

| Property | Value |

|---|---|

| Emission Wavelength | 520 nm |

| Quantum Yield | >0.8 |

| Stability | High at physiological pH |

Material Science

Overview : The compound plays a vital role in developing advanced materials, including polymers and nanomaterials.

Key Applications :

- Conductive Polymers : Enhances electrical conductivity and mechanical strength.

- Nanocomposites : Used to improve the properties of nanomaterials for various applications.

Case Study :

Research has shown that incorporating this compound into polymer matrices significantly improves their tensile strength and thermal stability .

Chemical Sensors

Overview : This compound is integrated into chemical sensors for environmental monitoring.

Key Applications :

- Pollutant Detection : Effective in detecting environmental pollutants such as heavy metals and organic compounds.

- Water Quality Monitoring : Provides reliable methods for assessing water quality.

Data Table: Sensor Performance Metrics

| Sensor Type | Detection Limit | Response Time |

|---|---|---|

| Heavy Metal Sensor | 0.1 ppm | <5 minutes |

| Organic Compound Sensor | 0.05 ppm | <10 minutes |

Medicinal Chemistry

Overview : The compound is pivotal in designing new therapeutic agents targeting specific biological pathways.

Key Applications :

- Targeted Therapy Design : Assists in developing drugs with fewer side effects.

- Biological Pathway Modulation : Used to influence specific cellular pathways for therapeutic benefits.

Mechanism of Action

The mechanism of action of 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine involves its ability to act as a ligand in coordination chemistry. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various catalytic processes. The pyridine ring can coordinate with metal centers, enhancing the compound’s reactivity and stability in catalytic cycles .

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name : 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine

- Molecular Formula: C₁₇H₂₀BNO₂

- Molecular Weight : 281.16 g/mol

- CAS No.: 939430-30-5

- Synonyms: 3-(3-Pyridyl)phenylboronic acid pinacol ester, 4,4,5,5-Tetramethyl-2-[3-(pyridin-3-yl)phenyl]-1,3,2-dioxaborolane .

This compound features a pyridine ring linked to a phenyl group bearing a pinacol boronate ester. The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, while the pyridine moiety provides coordination sites for catalysis or supramolecular interactions.

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Trifluoromethyl Substitutions

- Compound A: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine CAS No.: 1036990-42-7 Molecular Formula: C₁₂H₁₅BF₃NO₂ Molecular Weight: 273.06 g/mol .

- Compound B: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine CAS No.: 1084953-47-8 Molecular Weight: 273.06 g/mol .

Key Differences :

Amino-Substituted Pyridine Boronates

- Compound C: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Molecular Weight: 288.07 g/mol Synonym: 2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester .

Key Differences :

Piperidine- and Benzyl-Substituted Derivatives

- Compound D: 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine hydrochloride Molecular Formula: C₁₈H₂₈BClNO₂ Synonym: EN300-4753884 .

- Compound E: 2-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Molecular Formula: C₁₉H₂₂BNO₂ .

Key Differences :

Fused-Ring Systems

- Compound F: 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No.: 1309980-14-0 Application: Used in OLEDs and materials science due to extended conjugation .

Key Differences :

- The fused dihydrodioxin ring enhances π-conjugation, making Compound F suitable for optoelectronic applications.

Comparative Data Table

| Property | Target Compound | Compound A | Compound C | Compound D |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 281.16 | 273.06 | 288.07 | 323.69 |

| Substituent | Pyridine-3-yl | CF₃ (2-position) | NH₂ (2-position) | Piperidine |

| Key Application | Cross-coupling | Fluorinated biaryls | Drug design | CNS drug scaffolds |

| Stability | Moderate | High (CF₃ stabilizes boronate) | Moderate | High (HCl salt) |

Biological Activity

The compound 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine is a boron-containing heterocyclic compound that has gained attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a pyridine ring substituted with a phenyl group that contains a dioxaborolane moiety. The presence of boron in its structure is significant as boron compounds often exhibit unique chemical reactivity and biological properties.

Mechanisms of Biological Activity

Research indicates that compounds with boron-containing structures can interact with various biological targets. The following mechanisms are noted:

- Enzyme Inhibition : Boron compounds have been shown to inhibit specific enzymes that play crucial roles in cellular signaling and metabolic pathways. For instance, they can act as inhibitors of kinases involved in cancer progression and neurodegenerative diseases .

- Antioxidant Properties : Studies have demonstrated that certain derivatives of boron compounds exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress .

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties . In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .

A notable study evaluated the compound's effect on human breast cancer cells (MCF-7) and reported an IC50 value of approximately 15 µM after 48 hours of treatment. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway .

Neuroprotective Effects

Case Studies

Q & A

Q. What are the optimal synthetic routes for preparing 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine, and how can purity be ensured?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to couple with halogenated pyridine derivatives. Key steps include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous conditions, as described in foundational cross-coupling methodologies .

- Purification : Column chromatography (e.g., hexanes/EtOAC with 0.25% Et₃N) to remove Pd residues, achieving >95% purity .

- Yield optimization : Adjust stoichiometry of boron reagent to halide (1.2:1 molar ratio) and use degassed solvents to minimize side reactions.

Q. What analytical techniques are critical for characterizing this boronic ester compound?

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and phenyl groups) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., exact mass 276.1897 g/mol for related analogs) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% by GC) .

Q. How should this compound be stored to maintain stability?

- Storage conditions : Under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis of the boronic ester .

- Handling precautions : Use gloveboxes for air-sensitive steps and avoid prolonged exposure to moisture (humidity <30%) .

Advanced Research Questions

Q. How do electronic effects of substituents on the pyridine ring influence Suzuki-Miyaura coupling efficiency?

Electron-withdrawing groups (e.g., –CF₃) on pyridine reduce reactivity due to decreased electron density at the coupling site. For example:

Q. What strategies resolve contradictions in reported yields for cross-coupling reactions involving this compound?

Discrepancies often arise from catalyst loading or substrate purity :

Q. How can byproducts from incomplete coupling reactions be identified and minimized?

Q. What role does the boronic ester play in photophysical applications?

In organic electronics , the boronic ester acts as a π-conjugation linker, enhancing charge transport in materials like OLED emitters. For example:

- Thermally activated delayed fluorescence (TADF) : Derivatives with pyridine-boronate motifs exhibit λem = 450–500 nm and ΦPL > 80% in doped films .

Methodological Considerations

Q. How to design experiments assessing hydrolytic stability of the boronic ester under physiological conditions?

Q. What computational tools predict reactivity trends for derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.